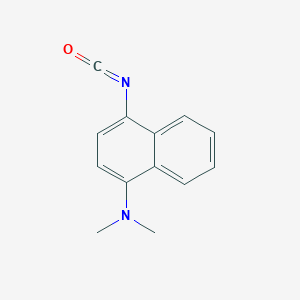![molecular formula C26H44O8 B14335297 2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid CAS No. 100330-71-0](/img/structure/B14335297.png)
2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid is a complex organic compound characterized by its extensive ethoxy chain and a phenoxy group substituted with a 2-methylheptan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid typically involves multiple steps, starting from the base phenol compound. The phenol is first alkylated with 2-methylheptan-2-yl bromide in the presence of a strong base such as potassium carbonate. This is followed by successive ethoxylation reactions using ethylene oxide under controlled conditions to extend the ethoxy chain. Finally, the acetic acid group is introduced through a carboxylation reaction using chloroacetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the ethoxylation steps and advanced purification techniques such as distillation and crystallization to isolate the final product.
化学反应分析
Types of Reactions
2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy chains can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxy group can be reduced to form a cyclohexanol derivative.
Substitution: The acetic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
Oxidation: Formation of ethoxy chain aldehydes or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various esters depending on the alcohol used.
科学研究应用
2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form micelles.
Industry: Used in the formulation of specialty chemicals and surfactants.
作用机制
The mechanism by which 2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid exerts its effects is largely dependent on its structure. The phenoxy group can interact with various molecular targets, while the ethoxy chains provide solubility and amphiphilic properties. This allows the compound to interact with lipid membranes and potentially disrupt or stabilize them, making it useful in drug delivery and membrane studies.
相似化合物的比较
Similar Compounds
2-Methylheptane: A simpler hydrocarbon with a similar alkyl chain but lacking the phenoxy and ethoxy groups.
2-Methyl-4-heptanone: Contains a ketone group instead of the phenoxy and ethoxy chains.
2-Heptanol, 2-methyl-: An alcohol with a similar alkyl chain but different functional groups.
Uniqueness
What sets 2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid apart is its extensive ethoxy chain and the presence of both a phenoxy group and an acetic acid group. This combination of functional groups provides unique properties such as amphiphilicity and the ability to form micelles, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
100330-71-0 |
|---|---|
分子式 |
C26H44O8 |
分子量 |
484.6 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[4-(2-methylheptan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C26H44O8/c1-4-5-6-11-26(2,3)23-7-9-24(10-8-23)34-21-20-32-17-16-30-13-12-29-14-15-31-18-19-33-22-25(27)28/h7-10H,4-6,11-22H2,1-3H3,(H,27,28) |
InChI 键 |
OXKCQUJHUWCTJJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine](/img/structure/B14335220.png)

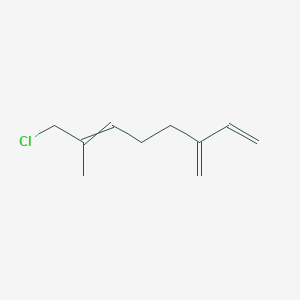
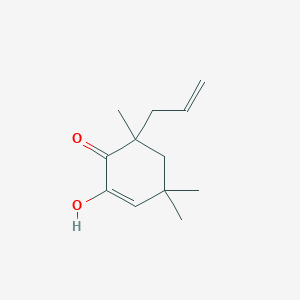

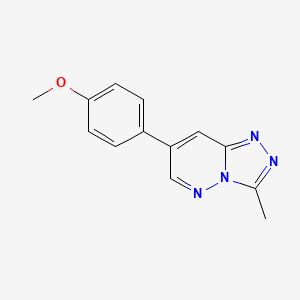
![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)
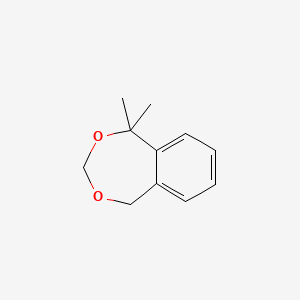

![Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate](/img/structure/B14335261.png)
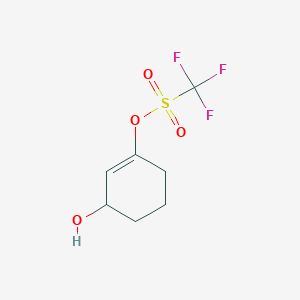
![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)
![2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol](/img/structure/B14335289.png)
